ETHYL 2-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
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Overview
Description
ETHYL 2-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiazolopyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions may produce a variety of substituted thiazolopyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Pyrazolopyrimidines: Compounds with a pyrazole ring fused to a pyrimidine ring.
Uniqueness
ETHYL 2-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is unique due to its specific substituents and the resulting biological activity. Its unique structure may confer distinct properties compared to other similar compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C23H24N4O3S |
---|---|
Molecular Weight |
436.5g/mol |
IUPAC Name |
ethyl (2Z)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H24N4O3S/c1-5-26-13-17(14(3)25-26)12-18-21(28)27-20(16-10-8-7-9-11-16)19(22(29)30-6-2)15(4)24-23(27)31-18/h7-13,20H,5-6H2,1-4H3/b18-12- |
InChI Key |
KNWBBOROFDBNFY-PDGQHHTCSA-N |
SMILES |
CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4 |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4 |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4 |
Origin of Product |
United States |
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